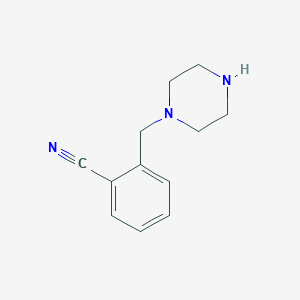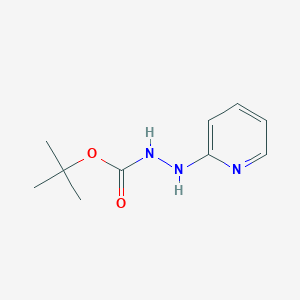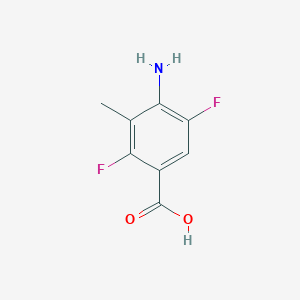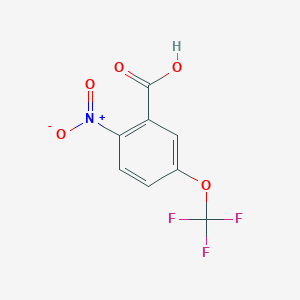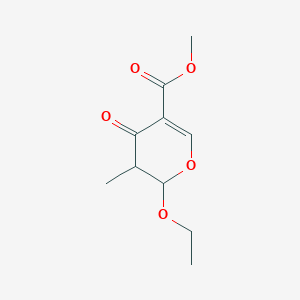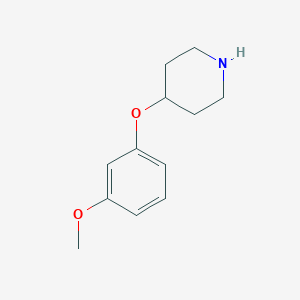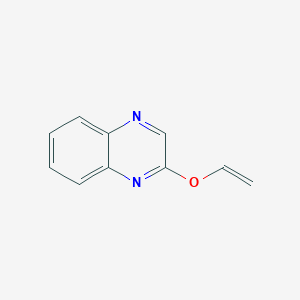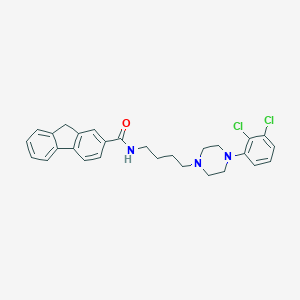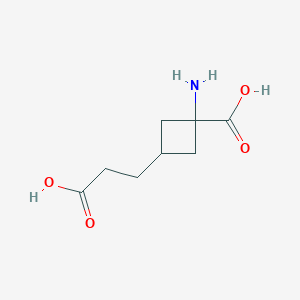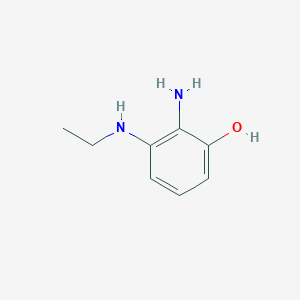
2-Amino-3-(ethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(ethylamino)phenol, also known as 2-Amino-3-Ethylaminophenol or 2-Amino-3-Ethylamino-Phenol (CAS number: 140-72-7), is an organic compound with the chemical formula C8H12N2O. It is commonly used as a dye intermediate, and it has also been studied for its potential applications in scientific research. In
Applications De Recherche Scientifique
2-Amino-3-(ethylamino)phenol has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential use as a biosensor for the detection of heavy metals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(ethylamino)phenol is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in cells. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
Studies have shown that 2-Amino-3-(ethylamino)phenol has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells. It has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi. Additionally, it has been found to have a protective effect on liver and kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Amino-3-(ethylamino)phenol in lab experiments is its low cost and availability. It is also relatively easy to synthesize. However, one limitation is that it may have potential toxicity and side effects. Therefore, caution should be taken when using it in experiments.
Orientations Futures
There are several future directions that could be explored in the study of 2-Amino-3-(ethylamino)phenol. One potential direction is to further investigate its potential as a biosensor for the detection of heavy metals. Another direction is to explore its potential use as a therapeutic agent for various diseases, such as inflammation and oxidative stress-related disorders. Additionally, further studies could be conducted to determine its potential toxicity and side effects, as well as its optimal dosage and administration.
Méthodes De Synthèse
The synthesis of 2-Amino-3-(ethylamino)phenol can be achieved through several methods. One common method involves the reduction of 2-Nitro-3-(ethylamino)phenol with sodium sulfide. Another method involves the reaction of 3-Aminoacetophenone with ethylamine in the presence of Raney nickel catalyst. The yield of the reaction is typically around 60-70%.
Propriétés
Numéro CAS |
177478-31-8 |
|---|---|
Nom du produit |
2-Amino-3-(ethylamino)phenol |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-amino-3-(ethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-2-10-6-4-3-5-7(11)8(6)9/h3-5,10-11H,2,9H2,1H3 |
Clé InChI |
BQMICSCSADVJQA-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C(=CC=C1)O)N |
SMILES canonique |
CCNC1=C(C(=CC=C1)O)N |
Synonymes |
Phenol, 2-amino-3-(ethylamino)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



